1-M-Tolyl-pentan-1-one

Vue d'ensemble

Description

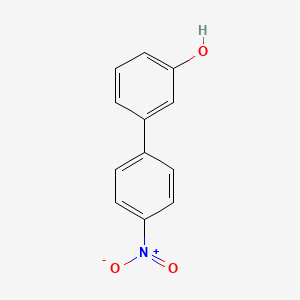

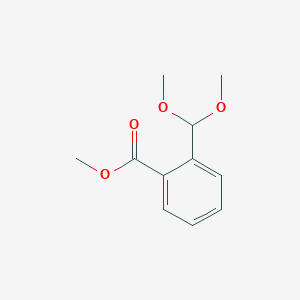

“1-M-Tolyl-pentan-1-one” is also known as "1-(3-methylphenyl)pentan-1-one" . It is a chemical compound with the molecular formula C12H16O . The average mass of this compound is 176.255 Da .

Molecular Structure Analysis

The molecular structure of “1-M-Tolyl-pentan-1-one” consists of a pentanone group attached to a methylphenyl group . The InChI code for this compound is 1S/C12H16O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-M-Tolyl-pentan-1-one” include a molecular weight of 176.26 . The compound is a liquid at room temperature . Unfortunately, specific details such as boiling point, melting point, and solubility are not available in the sources I have access to .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of 2-azabicyclo[2.1.0]pentanes : A study by Kimura et al. (2017) explored the synthesis of 2-azabicyclo[2.1.0]pentanes using a process involving cyclopropylmagnesium carbenoids and magnesium anilide. This research contributes to the field of organic synthesis, demonstrating the potential of 1-M-Tolyl-pentan-1-one derivatives in creating complex bicyclic structures (Kimura, Nishimura, Wada, & Satoh, 2017).

Lewis Acid Catalyzed Stereoselective Hydrosilylation of Ketones : Asao et al. (2002) described the stereoselective hydrosilylation of 2-methyl-1-phenyl-pentan-1-one. This research highlights the potential of 1-M-Tolyl-pentan-1-one in stereoselective synthesis, a critical aspect of pharmaceutical and fine chemical manufacturing (Asao, Ohishi, Sato, & Yamamoto, 2002).

Energy and Fuel Research

CRDI Diesel Engine Performance with 1-Pentanol Blends : Santhosh et al. (2020) investigated the performance and emission characteristics of a CRDI CI engine using blends of 1-pentanol and diesel. This research provides insights into the use of 1-M-Tolyl-pentan-1-one derivatives in renewable energy sources and their impact on engine performance (Santhosh, Kumar, Radheshyam, & Sanjay, 2020).

Experimental Analysis of 1-Pentanol as a Diesel Engine Fuel : Yilmaz and Atmanli (2017) evaluated the use of 1-pentanol blends with diesel in diesel engines, exploring its effects on emissions and power generation. Their findings contribute to the development of alternative fuels derived from 1-M-Tolyl-pentan-1-one (Yilmaz & Atmanli, 2017).

Molecular Structure and Analysis

- Molecular Structure Determination : The study by Andresen et al. (2018) on pentan-2-one, a related compound, provides insights into the molecular structure and vibrational properties, which are crucial for understanding the physical and chemical properties of similar ketones like 1-M-Tolyl-pentan-1-one (Andresen, Kleiner, Schwell, Stahl, & Nguyen, 2018).

Microbial Engineering and Biofuel Production

Microbial Production of Pentanol Isomers : Research by Cann and Liao (2009) on the microbial synthesis of pentanol isomers, including those related to 1-M-Tolyl-pentan-1-one, underscores the potential of bioengineering in producing valuable chemical compounds and biofuels (Cann & Liao, 2009).

Pentanol Isomer Synthesis in Engineered Microorganisms : This paper further supports the potential of microbial engineering for producing chemicals related to 1-M-Tolyl-pentan-1-one, emphasizing the role of biotechnology in sustainable production methods (Cann & Liao, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s plausible that 1-M-Tolyl-pentan-1-one may interact with targets involved in mood regulation, such as serotonin or dopamine receptors.

Mode of Action

Given its potential use in the synthesis of antidepressants , it might interact with its targets to modulate neurotransmitter levels, thereby influencing mood and behavior.

Biochemical Pathways

If it indeed plays a role in the synthesis of antidepressants , it might be involved in the modulation of monoaminergic pathways, which are crucial for mood regulation.

Pharmacokinetics

Some pharmacokinetic properties can be inferred from its physicochemical properties It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailabilityIt is an inhibitor of CYP2D6, one of the enzymes responsible for drug metabolism in the body .

Result of Action

If it is involved in the synthesis of antidepressants , its action might result in the modulation of neurotransmitter levels, potentially leading to improved mood and reduced symptoms of depression.

Propriétés

IUPAC Name |

1-(3-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUFXWULBFRPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496400 | |

| Record name | 1-(3-Methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-M-Tolyl-pentan-1-one | |

CAS RN |

20359-57-3 | |

| Record name | 1-(3-Methylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20359-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.